1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
Description
1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a heterocyclic compound featuring a piperazine moiety linked to a 1,2,4-oxadiazole ring substituted with a 3-fluorophenyl group. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in modulating receptor interactions, particularly in central nervous system (CNS) and antimicrobial therapeutics .
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O.ClH/c14-11-3-1-2-10(8-11)13-16-12(19-17-13)9-18-6-4-15-5-7-18;/h1-3,8,15H,4-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPPEIQCJCODFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents:
Step 1: Preparation of Amidoxime Intermediate
- The precursor 3-fluorophenyl amidoxime is prepared by reacting 3-fluorobenzonitrile with hydroxylamine hydrochloride under basic conditions.
Step 2: Cyclization to 1,2,4-Oxadiazole
- The amidoxime is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or ester, under dehydrating conditions to form the 1,2,4-oxadiazole ring.
- Typical reagents include phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or carbodiimides to facilitate ring closure.
Formation of the Hydrochloride Salt
- The free base of the piperazine-substituted oxadiazole is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
- This step improves the compound's crystallinity, stability, and handling properties.
Representative Reaction Scheme
| Step | Reaction Component | Conditions | Outcome |
|---|---|---|---|
| 1 | 3-Fluorobenzonitrile + Hydroxylamine hydrochloride | Basic aqueous medium, reflux | 3-Fluorophenyl amidoxime |
| 2 | Amidoxime + Carboxylic acid derivative | POCl3 or dehydrating agent, heat | 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl halomethyl intermediate |
| 3 | Halomethyl oxadiazole + Piperazine | DMF/DMSO, 50–100 °C | 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (free base) |
| 4 | Free base + HCl | Ethanol or ether, room temperature | Hydrochloride salt of target compound |
Detailed Research Findings and Analysis
- The use of amidoxime intermediates is a well-established method for 1,2,4-oxadiazole synthesis, providing regioselective formation of the heterocycle with aromatic substitutions such as fluorophenyl groups.
- The nucleophilic substitution on halomethylated oxadiazoles with piperazine is efficient, typically yielding high purity products suitable for further pharmaceutical applications.
- Formation of the hydrochloride salt is a standard practice to enhance pharmaceutical properties such as solubility and stability.
- Literature patents and research articles on related oxadiazole-piperazine derivatives confirm the robustness of this synthetic approach, with variations in solvents and catalysts to optimize yields and purity.
- The compound's molecular weight is approximately 294.78 g/mol for the hydrochloride salt, consistent with the substitution pattern.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Amidoxime formation | Reflux in aqueous base | High yield, straightforward |
| Cyclization agent | POCl3, PPA, or carbodiimides | Dehydrating conditions critical |
| Halomethylation | Use of chloromethyl or bromomethyl reagents | Enables nucleophilic substitution |
| Piperazine substitution | DMF or DMSO, 50–100 °C | Efficient SN2 reaction |
| Salt formation | HCl in ethanol or ether | Improves compound handling |
Chemical Reactions Analysis
1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing oxadiazole rings exhibit antimicrobial properties. For instance, derivatives of 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine have shown effectiveness against various bacterial strains. A study highlighted the synthesis of related oxadiazole compounds that demonstrated moderate to good activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Anticancer Potential
The piperazine structure is commonly found in many anticancer agents. Compounds similar to 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine have been explored for their ability to inhibit cancer cell growth. For example, piperazine derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines with half-maximal inhibitory concentrations (GI50) in the low micromolar range .
Neurological Applications
Piperazine derivatives are also investigated for their neuropharmacological effects. They may act as potential agents for treating neurological disorders due to their ability to modulate neurotransmitter systems. The presence of the oxadiazole ring could enhance their interaction with central nervous system targets .
Synthesis and Screening
A recent study focused on synthesizing new piperazine derivatives incorporating the oxadiazole moiety. These compounds were screened for antimicrobial activity against a panel of bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as novel therapeutic agents .
Structure-Activity Relationship Studies
In another investigation, structure-activity relationship (SAR) studies were conducted on piperazine-based compounds. Modifications to the oxadiazole ring and piperazine linker were systematically evaluated for their effects on biological activity. The findings revealed that specific substitutions could enhance potency against target pathogens while minimizing toxicity .
Mechanism of Action
The mechanism of action of 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition affects the production of reactive oxygen species and the accumulation of lipofuscin and lipids .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Varying Phenyl Substituents
The substitution pattern on the phenyl ring of the 1,2,4-oxadiazole significantly impacts physicochemical and pharmacological properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance binding to electron-rich targets (e.g., enzymes) via halogen or dipole interactions .
- Heteroaromatic Substituents (e.g., thiophene) : May introduce metabolic liabilities, as seen in discontinued development of thiophene-containing analogues .
Comparison with Thiadiazole and Triazole Analogues
Replacement of the 1,2,4-oxadiazole core with other heterocycles alters electronic properties and bioactivity:
Key Observations :
- Thiadiazole vs.
- Triazole Derivatives : Offer synthetic versatility (e.g., via click chemistry) but may reduce metabolic stability compared to oxadiazoles .
Piperazine vs. Piperidine Derivatives
Modification of the amine moiety influences solubility and receptor selectivity:
Biological Activity
1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a compound of significant interest due to its potential biological activities. The oxadiazole ring system is noted for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes current research findings regarding the biological activity of this compound and its derivatives.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H17Cl2FN4O
- Molecular Weight : 335.20 g/mol
- CAS Number : [not provided in the search results]
This compound features a piperazine moiety linked to a 1,2,4-oxadiazole ring substituted with a fluorophenyl group, which influences its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli. Some derivatives have been reported to be more potent than traditional antibiotics like vancomycin and linezolid .
- Antifungal Activity : Compounds similar to this compound have demonstrated antifungal properties against pathogens such as Candida albicans and Aspergillus niger.
Anticancer Properties
The oxadiazole derivatives have been explored for their anticancer potential:
- Cytotoxicity Studies : In vitro studies indicate that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) cells. The IC50 values often suggest moderate to high potency compared to standard chemotherapeutic agents .
Neuroprotective Effects
Recent studies have suggested that certain oxadiazole derivatives may offer neuroprotective effects by modulating neurotransmitter systems and exhibiting antioxidant properties. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) evaluated a series of 1,3,4-oxadiazole derivatives for their antimicrobial activity. The most promising compounds demonstrated significant inhibition against both active and dormant states of Mycobacterium bovis, highlighting their potential in treating tuberculosis .
Study 2: Anticancer Activity
Research published in PubMed Central explored the cytotoxicity of novel oxadiazole derivatives against a panel of cancer cell lines. One compound exhibited an IC50 value of approximately 92.4 µM across multiple lines, indicating a moderate level of activity that warrants further investigation for drug development .
Data Summary Table
Q & A
Basic: What are the recommended synthetic routes for 1-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride?
Methodological Answer:
The compound can be synthesized via a multi-step process:
- Step 1: Formation of the 1,2,4-oxadiazole ring by reacting 3-fluorobenzonitrile hydroxylamine with a carboxylic acid derivative under acidic conditions .
- Step 2: Alkylation of the oxadiazole intermediate with chloromethyl piperazine. This step often requires a base like triethylamine in anhydrous solvents (e.g., DMF or acetonitrile) .
- Step 3: Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in ethanol .
Key Considerations: Monitor reaction progress using TLC or HPLC. Yields may vary (35–60%) depending on solvent choice and catalyst efficiency .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., serotonergic vs. dopaminergic activity) may arise from:
- Structural Analogues: Subtle differences in substituents (e.g., 3-fluorophenyl vs. 4-chlorophenyl) significantly alter receptor binding. Compare data with structurally validated analogues .
- Assay Conditions: Variations in cell lines (e.g., HEK-293 vs. CHO-K1) or incubation times can skew results. Standardize protocols using reference compounds like 1-(3-chlorophenyl)piperazine .
- Purity Thresholds: Impurities >2% (e.g., unreacted piperazine) may confound results. Use HPLC-MS (≥95% purity) and NMR (e.g., ¹H, ¹³C) for validation .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the oxadiazole ring (e.g., 1,2,4 substitution) and piperazine methyl linkage. Key signals: oxadiazole C5 (~160 ppm in ¹³C), fluorophenyl protons (δ 7.2–7.8 ppm) .
- HPLC-MS: Assess purity and detect byproducts (e.g., unreacted piperazine or oxadiazole precursors). Use a C18 column with 0.1% formic acid in acetonitrile/water .
- Elemental Analysis: Verify stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .
Advanced: What strategies mitigate neurotoxicity risks during in vivo studies?
Methodological Answer:
- Dose Optimization: Conduct acute toxicity assays (OECD 423) in rodents to determine LD₅₀. Start with 10 mg/kg and escalate based on behavioral endpoints (e.g., locomotor activity, tremors) .
- Blood-Brain Barrier (BBB) Penetration: Use in silico models (e.g., QSAR) to predict BBB permeability. High logP (>3) may increase CNS exposure and toxicity .
- Metabolite Screening: Identify neurotoxic metabolites (e.g., N-oxides) via liver microsome assays. Co-administer CYP450 inhibitors (e.g., ketoconazole) if necessary .
Basic: How can researchers optimize purification of the hydrochloride salt?
Methodological Answer:
- Recrystallization: Use ethanol/water (3:1 v/v) at 0–4°C to precipitate high-purity crystals. Avoid aqueous HCl excess to prevent hygroscopicity .
- Column Chromatography: For stubborn impurities, employ silica gel with eluents like dichloromethane/methanol (9:1). Monitor fractions via UV at 254 nm .
- Lyophilization: For hygroscopic batches, lyophilize under vacuum (<0.1 mbar) to stabilize the hydrochloride salt .
Advanced: How to evaluate serotonergic activity in vitro?
Methodological Answer:
- Radioligand Binding Assays: Use [³H]8-OH-DPAT for 5-HT₁ₐ and [³H]ketanserin for 5-HT₂ₐ receptors. Calculate IC₅₀ values with nonlinear regression (GraphPad Prism) .
- Functional Assays: Measure cAMP accumulation (5-HT₁ₐ) or calcium flux (5-HT₂ₐ) in transfected HEK-293 cells. Normalize to reference agonists (e.g., serotonin) .
- Cross-Reactivity Screening: Test against dopamine D₂ and adrenergic α₁ receptors to confirm selectivity .
Basic: What are the storage requirements for this compound?
Methodological Answer:
- Short-Term: Store at 2–8°C in airtight, light-resistant containers with desiccant (e.g., silica gel). Stability tested for 6 months under these conditions .
- Long-Term: For >6 months, store at –20°C under argon. Avoid freeze-thaw cycles to prevent hydrochloride salt degradation .
Advanced: How to address discrepancies in reported solubility data?
Methodological Answer:
- Solvent Polarity: Test solubility in DMSO (high), ethanol (moderate), and PBS (low). Use shake-flask method with HPLC quantification .
- pH Effects: Solubility increases in acidic buffers (pH <3) due to protonation of the piperazine ring. Use phosphate-citrate buffers for pH-dependent studies .
- Polymorphism Screening: Perform XRPD to detect crystalline vs. amorphous forms, which influence solubility .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for powder handling to avoid inhalation .
- Spill Management: Neutralize with 5% sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste .
- First Aid: For eye exposure, rinse with saline for 15 mins; for skin contact, wash with soap and water .
Advanced: How to design SAR studies for this compound’s derivatives?
Methodological Answer:
- Core Modifications: Replace the 3-fluorophenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OCH₃) groups. Assess impact on 5-HT receptor affinity .
- Linker Optimization: Substitute the methylpiperazine linker with ethyl or propyl chains to study steric effects .
- In Silico Docking: Use AutoDock Vina to predict binding modes in 5-HT₁ₐ homology models. Validate with mutagenesis studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
